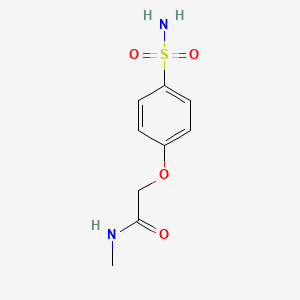

N-Methyl-2-(4-sulfamoylphenoxy)acetamide

CAS No.:

Cat. No.: VC17445868

Molecular Formula: C9H12N2O4S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O4S |

|---|---|

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | N-methyl-2-(4-sulfamoylphenoxy)acetamide |

| Standard InChI | InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) |

| Standard InChI Key | OWAIQBJORAIQKG-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

N-Methyl-2-(4-sulfamoylphenoxy)acetamide belongs to the benzenesulfonamide family, distinguished by a phenoxy bridge linking the sulfamoylphenyl group to an N-methylacetamide moiety. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 260.27 g/mol . The IUPAC name derives from its substitution pattern: the acetamide group at position 2 of the phenoxy chain is N-methylated, while the phenyl ring at position 4 bears a sulfamoyl (-SO₂NH₂) group.

Molecular Architecture

The compound’s structure integrates three functional domains:

-

Sulfamoylphenyl group: A benzene ring substituted at the para position with a sulfamoyl group, known for its electron-withdrawing properties and role in enzyme binding.

-

Phenoxy bridge: An oxygen atom connects the phenyl ring to the acetamide chain, influencing solubility and conformational flexibility.

-

N-Methylacetamide: The terminal methyl group on the acetamide nitrogen modulates lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 260.27 g/mol |

| CAS Number | 1549443-43-7 |

| IUPAC Name | N-Methyl-2-(4-sulfamoylphenoxy)acetamide |

| Solubility | Not publicly available |

Synthetic Routes and Optimization

While detailed protocols for synthesizing N-Methyl-2-(4-sulfamoylphenoxy)acetamide are scarce, its production likely follows strategies employed for analogous sulfonamide derivatives. A plausible pathway involves:

Step 1: Sulfamoylation of 4-Hydroxyacetophenone

4-Hydroxyacetophenone reacts with chlorosulfonic acid to introduce the sulfamoyl group, yielding 4-sulfamoylphenol.

Step 2: Etherification

The phenolic oxygen of 4-sulfamoylphenol undergoes nucleophilic substitution with 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide linkage.

Step 3: Purification

Crude product is purified via recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature .

Table 2: Hypothetical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 80–100°C |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | Potassium carbonate |

| Yield | 60–75% (estimated) |

| Target | Proposed Mechanism |

|---|---|

| Dihydrofolate Reductase | Competitive inhibition |

| Carbonic Anhydrase IX | Zinc ion chelation |

| Bacterial Cell Wall | Peptidoglycan disruption |

Industrial Status and Challenges

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is listed as discontinued in commercial catalogs, with no active suppliers as of April 2025 . This discontinuation likely stems from:

-

Limited Demand: Niche research applications and competition from newer sulfonamide analogs.

-

Synthetic Complexity: Multi-step synthesis with moderate yields may hinder cost-effective production.

-

Regulatory Hurdles: Increasing scrutiny on sulfonamide derivatives due to toxicity concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume